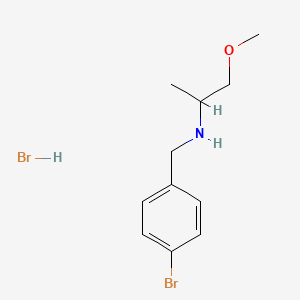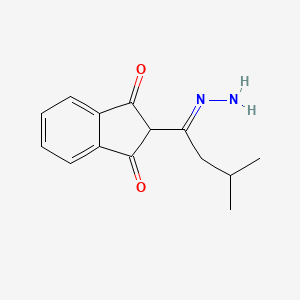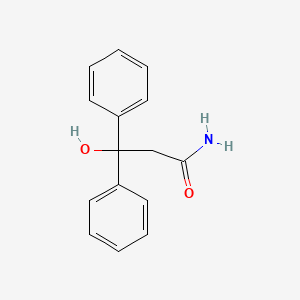
N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide” is an organic compound containing a bromobenzyl group and a methoxypropanamine group . The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a bromobenzyl group attached to a methoxypropanamine group. The bromine atom in the bromobenzyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The bromine atom in the bromobenzyl group is a good leaving group, which means this compound could undergo various substitution reactions . Additionally, the presence of the amine group in the methoxypropanamine part of the molecule could make it a target for reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide serves as a versatile intermediate in organic synthesis, contributing to the development of various pharmaceuticals, agrochemicals, and novel materials. For instance, studies have demonstrated its use in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, highlighting its role in producing intermediates for medicine and chemical fields due to its high yield and environmentally friendly process (Wang Ling-ya, 2015).
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base revealed their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable Type II photosensitizers for cancer therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Photophysical and Photochemical Properties
Further exploration into the photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents has been conducted. These studies provide insights into their suitability and efficiency as photosensitizers, especially for photocatalytic applications, due to their significant singlet oxygen quantum yields and photostability (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).
Environmental and Analytical Chemistry Applications
Compounds similar to N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide have been analyzed for their environmental presence and transformation products. For example, the degradation products of Benzophenone-3 in chlorinated seawater pools were studied, indicating the formation of brominated disinfection byproducts, which are more toxic than their chlorinated counterparts. This research underscores the importance of understanding the environmental impact and behavior of brominated organic compounds (Tarek Manasfi et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.BrH/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKZXXHDRGMMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine hydrobromide; 95%](/img/structure/B6351887.png)

amine hydrobromide; 95%](/img/structure/B6351889.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)

amine hydrobromide; 95%](/img/structure/B6351942.png)
